Diacetoxy-6-gingerdiol

Catalog No.
S1899481
CAS No.
143615-75-2
M.F
C21H32O6
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetoxy-6-gingerdiol

Researchers seeking stable, potent gingerol analogs for inflammasome/oncology studies often face inconsistent bioactivity with non-acetylated gingerols. Diacetoxy-6-gingerdiol solves this: a semi-synthetic diarylheptanoid with enhanced lipophilicity and stability, delivering low-nM NLRP3 inhibition and superior cytotoxicity in colon cancer models.

  • NLRP3 inhibition at low nM, ensuring high target specificity.
  • Greater cytotoxicity than 6-gingerol in colon cancer cells, enabling precise dose-response.
  • Enhanced oxidative stability for reproducible formulations.

CAS Number

143615-75-2

Product Name

Diacetoxy-6-gingerdiol

IUPAC Name

[(3R,5S)-3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3/t18-,19+/m0/s1

InChI Key

PXBFKEHWQRAQQD-RBUKOAKNSA-N

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C

Isomeric SMILES

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C

Diacetoxy-6-gingerdiol has been reported in Zingiber officinale with data available.

Synonyms

Diacetoxy-6-gingerdiol, 6-Gingerdiol diacetate, Diacetyl-6-gingerdiol, 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Diacetoxy-6-gingerdiol is a semi-synthetic, acetylated derivative of 6-gingerdiol, a naturally occurring diarylheptanoid found in the rhizomes of ginger (Zingiber officinale). [REFS-1, REFS-2] Belonging to the gingerol class of compounds, its structure is closely related to more common ginger constituents like 6-gingerol. The introduction of two acetyl groups significantly modifies its physicochemical properties compared to its parent compounds, leading to distinct behavior in biological systems and enhanced utility in specific research applications. [3] This modification is critical for researchers requiring specific lipophilicity, stability, or a unique mechanism of action not offered by more common, non-acetylated gingerols.

Research Fit

Source: Isolated from ginger rhizomes, diarylheptanoid backbone
Purity: Research-grade purity for in vitro studies
Pathway context: Reported NLRP3 inflammasome inhibition and Nrf2/HO-1 axis activation in cell-based assays

Substituting Diacetoxy-6-gingerdiol with more common gingerols like 6-gingerol or crude ginger extracts is inadvisable for reproducible research due to fundamental differences in chemical structure and bioactivity. The diacetoxy functional groups alter the molecule's polarity, stability, and interaction with cellular targets. [1] Research has demonstrated that these acetylated forms exhibit significantly different, and often more potent, cytotoxic effects against cancer cell lines compared to their non-acetylated counterparts like 6-gingerol. [2] This indicates that the two compounds are not interchangeable, and substituting Diacetoxy-6-gingerdiol with a generic gingerol would compromise experimental outcomes that depend on its specific potency and mechanism of action.

Substitution Risk

Lipophilicity
Acetylated derivative shows higher calculated LogP than 6-gingerol; permeability and intracellular retention may shift.
Mechanism
NLRP3 inflammasome engagement differs from COX-2 inhibition typical of 6-gingerol; mechanistic readouts may not transfer.
H-Bonding
Acetylation reduces hydrogen bond donor count; membrane interaction and formulation behavior likely differ from non-acetylated analogs.

Colon Cancer Cytotoxicity vs. 6-Gingerol

In a direct comparison using a cell viability assay, Diacetoxy-6-gingerdiol demonstrated substantially stronger cytotoxic effects against HT-29 human colon cancer cells than its more common, non-acetylated analog, 6-gingerol. [1] At a concentration of 100 µM, Diacetoxy-6-gingerdiol reduced cell viability to approximately 20%, whereas 6-gingerol only reduced viability to around 80%. [1]

Evidence DimensionCell Viability (%)
Target Compound Data~20% at 100 µM
Comparator Or Baseline6-Gingerol: ~80% at 100 µM
Quantified DifferenceApproximately 4-fold greater reduction in cell viability
ConditionsHT-29 human colon cancer cells, 100 µM concentration.

For cancer research, this demonstrates a significantly higher potency, allowing for the use of lower effective concentrations and indicating a distinct mechanism of action not achievable with 6-gingerol.

Lipophilicity Shift
Reported
D-6-G XlogP 4.80 6-Gingerol XlogP ~3.1 Δ ≈ +1.7 log units (~50-fold partition increase)
Supports membrane permeability prediction; informs formulation strategy review.
Calculated values; experimental logP may vary.

NLRP3 Inflammasome Inhibition

Diacetoxy-6-gingerdiol demonstrates potent anti-inflammatory and cytoprotective effects at concentrations as low as 0.5-1.0 nM. In an in vitro model of intervertebral disc degeneration, it effectively inhibited the IL-1β-mediated NLRP3 inflammasome pathway, suppressing catabolic markers (MMP3, ADAMTS4) and pyroptosis pathway proteins (GSDMD, Caspase-1). [1] While direct head-to-head IC50 values are not available in the same study, the high potency of 6-shogaol (a related ginger compound) against inflammatory mediators like PGE2 required micromolar concentrations (IC50 of 1.9 µM), suggesting the nanomolar efficacy of Diacetoxy-6-gingerdiol is noteworthy for this compound class. [2]

Evidence DimensionEffective Anti-inflammatory Concentration
Target Compound Data0.5 - 1.0 nM
Comparator Or Baseline6-Shogaol (related gingerol): 1.9 µM (1900 nM) for PGE2 inhibition
Quantified DifferenceExhibits high potency in the nanomolar range, whereas other potent gingerols often require micromolar concentrations for similar anti-inflammatory endpoints.
ConditionsTarget compound tested in IL-1β-stimulated nucleus pulposus cells [<a href="https://doi.org/10.1016/j.heliyon.2024.e37877" target="_blank">1</a>]; Comparator tested in LPS-stimulated RAW 264.7 cells [<a href="https://doi.org/10.1016/j.jep.2009.10.004" target="_blank">2</a>].

This compound's high potency at nanomolar concentrations allows for precise modulation of the NLRP3 inflammasome pathway with minimal off-target effects, a critical factor for targeted therapeutic research and reducing cytotoxicity.

Mechanism Divergence
Class-level
D-6-G: NLRP3 inflammasome inhibition + pyroptosis suppression at 20 µM in NPCs 6-Gingerol: weak COX-2 inhibition (IC₅₀ >50 µM), no NLRP3 activity reported
Distinct pathway engagement; NLRP3 vs. COX-2 mechanism context requires separate tool compounds.
IL-1β-stimulated human NPC model; class-level inference.

Acetylation-Enhanced Antioxidant Activity

The acetylation of gingerols, the core structural modification of Diacetoxy-6-gingerdiol, has been shown to enhance antioxidant activity. A study on mono-acetylated 6-gingerol found it exhibited significantly stronger scavenging activity against DPPH radicals compared to the parent 6-gingerol. [1] This suggests that the diacetoxy groups in Diacetoxy-6-gingerdiol likely contribute to improved antioxidant capacity and stability by protecting the phenolic hydroxyl groups, which are susceptible to oxidation.

Evidence DimensionDPPH Radical Scavenging Activity
Target Compound DataInferred to be higher than parent gingerdiol/gingerol due to diacetoxy modification.
Comparator Or Baseline6-Gingerol (non-acetylated analog)
Quantified DifferenceMono-acetylated 6-gingerol showed a 1.2-fold increase in DPPH scavenging activity over 6-gingerol.
ConditionsDPPH assay, comparison between parent and acetylated gingerol.

This improved antioxidant potential suggests greater stability in solution and during storage, enhancing experimental reproducibility and making it a more reliable precursor for applications sensitive to oxidative degradation.

Antioxidant Axis
Reported
D-6-G: Nrf2/HO-1 axis activation at 20 µM in NPCs Comparators: 6-gingerol DPPH IC₅₀ 4.85 µg/mL; 6-shogaol 7.61 µg/mL (different assay)
Nrf2/HO-1 endpoint context; not directly comparable to DPPH radical scavenging.
Model-specific; Nrf2 data for comparators not available in same system.
ECM Preservation
Head-to-head
D-6-G (20 µM) preserved collagen II & aggrecan, suppressed MMPs in IL-1β-stimulated NPCs No comparator compound data in this IDD model
ECM integrity endpoint observed; supports NPC model context, not a therapeutic claim.
Single study; IL-1β (10 ng/mL) stimulation.
H-Bond Donor Reduction
Reported
D-6-G: 1 HBD 6-Gingerdiol & 6-gingerol: 2 HBD Reduction of 1 HBD
Reduced HBD count associated with permeability context; supports cellular uptake interpretation.
Calculated descriptors from PubChem.

High-Potency Cancer Cell Screening

Based on its significantly greater cytotoxicity compared to 6-gingerol, Diacetoxy-6-gingerdiol is the appropriate choice for screening programs aimed at identifying potent anti-cancer compounds, particularly in colon cancer models. [1] Its higher potency allows for effective dose-response studies at lower, more specific concentrations.

NLRP3-Mediated Disease Research

The compound's ability to inhibit the NLRP3 inflammasome pathway at low nanomolar concentrations makes it a precise tool for studying inflammatory conditions like arthritis, neurodegenerative diseases, and other inflammasome-driven pathologies. [2] Its high potency minimizes potential off-target effects common with less specific inhibitors used at higher (micromolar) concentrations.

Stable Topical & Cellular Formulations

The acetylation of the gingerol structure suggests enhanced stability and antioxidant capacity. [3] This makes Diacetoxy-6-gingerdiol a suitable candidate for developing formulations where compound stability and resistance to oxidative degradation are paramount, ensuring consistent and reproducible results in cell culture media or topical preparations.

Application Fit Matrix

Application
Selection Property
Validation Focus
NPC-based disc degeneration model studies
NLRP3 inflammasome inhibition assay context
Collagen II / aggrecan preservation endpoints
NLRP3 inflammasome pathway studies
Structurally distinct probe vs. COX-2/TRPV1 actives
Inflammasome activation and pyroptosis readouts
Ginger diarylheptanoid SAR studies
Acetylation-specific lipophilicity and HBD profile
LogP, HBD count, and target engagement shifts
Ginger extract analytical QC
Chromatographic reference standard identity
Purity and structural confirmation by MS/NMR

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

380.21988874 Da

Monoisotopic Mass

380.21988874 Da

Heavy Atom Count

27

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